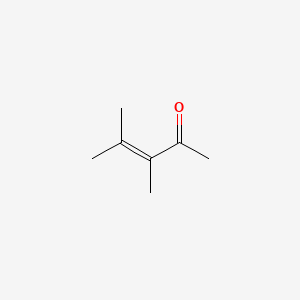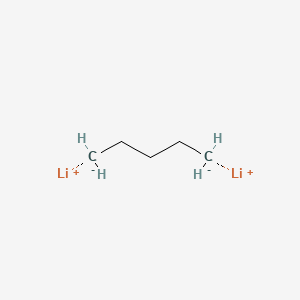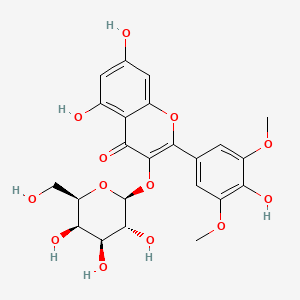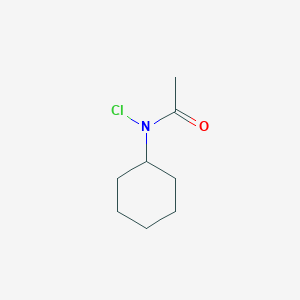![molecular formula C7HF9 B14748488 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene CAS No. 5074-57-7](/img/structure/B14748488.png)
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[221]hept-2-ene is a fluorinated bicyclic compound It is characterized by its unique structure, which includes a bicyclo[221]heptene framework with nine fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene typically involves the fluorination of bicyclo[2.2.1]hept-2-ene derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene framework can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorine-substituted derivatives, while addition reactions can produce di-substituted compounds.
Scientific Research Applications
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene has several scientific research applications:
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with other molecules, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect the compound’s binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene is unique due to its high fluorine content and the specific arrangement of fluorine atoms on the bicyclic framework. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced thermal stability and resistance to chemical degradation.
Properties
CAS No. |
5074-57-7 |
|---|---|
Molecular Formula |
C7HF9 |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
1,2,3,5,5,6,6,7,7-nonafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7HF9/c8-1-2-5(11,12)4(10,3(1)9)7(15,16)6(2,13)14/h2H |
InChI Key |
IDOOBFXWFYZUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=C(C(C1(F)F)(C(C2(F)F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[4.7]dodecane](/img/structure/B14748417.png)

![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)


![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)


![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)


